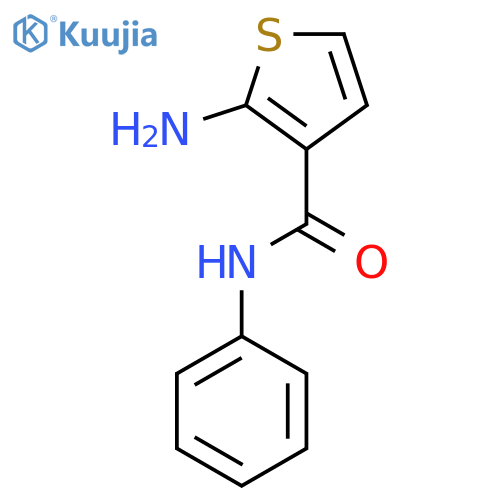

Cas no 50273-33-1 (2-Amino-N-phenylthiophene-3-carboxamide)

50273-33-1 structure

商品名:2-Amino-N-phenylthiophene-3-carboxamide

CAS番号:50273-33-1

MF:C11H10N2OS

メガワット:218.274900913239

MDL:MFCD01860093

CID:4714781

2-Amino-N-phenylthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-N-phenylthiophene-3-carboxamide

- Oprea1_733534

- (2-amino(3-thienyl))-N-benzamide

- BBL017016

- STK438928

- R4994

- ST45074674

- 2-Amino-N-phenylthiophene-3-carboxamide

-

- MDL: MFCD01860093

- インチ: 1S/C11H10N2OS/c12-10-9(6-7-15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)

- InChIKey: DVCRVYBBYYJJST-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1N)C(NC1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 229

- トポロジー分子極性表面積: 83.4

2-Amino-N-phenylthiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 029292-1g |

2-Amino-N-phenylthiophene-3-carboxamide |

50273-33-1 | 1g |

$338.00 | 2023-09-06 | ||

| TRC | A293515-100mg |

2-Amino-N-phenylthiophene-3-carboxamide |

50273-33-1 | 100mg |

$ 185.00 | 2022-06-08 | ||

| Ambeed | A985352-1g |

2-Amino-N-phenylthiophene-3-carboxamide |

50273-33-1 | 97% | 1g |

$356.0 | 2024-04-19 | |

| abcr | AB380236-5g |

2-Amino-N-phenylthiophene-3-carboxamide; . |

50273-33-1 | 5g |

€1037.00 | 2024-07-24 | ||

| A2B Chem LLC | AJ01535-500mg |

2-Amino-n-phenylthiophene-3-carboxamide |

50273-33-1 | >95% | 500mg |

$523.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736868-1g |

2-Amino-n-phenylthiophene-3-carboxamide |

50273-33-1 | 98% | 1g |

¥2990.00 | 2024-05-11 | |

| abcr | AB380236-1g |

2-Amino-N-phenylthiophene-3-carboxamide; . |

50273-33-1 | 1g |

€397.00 | 2024-07-24 | ||

| abcr | AB380236-1 g |

2-Amino-N-phenylthiophene-3-carboxamide |

50273-33-1 | 1g |

€406.00 | 2023-04-25 | ||

| TRC | A293515-250mg |

2-Amino-N-phenylthiophene-3-carboxamide |

50273-33-1 | 250mg |

$ 380.00 | 2022-06-08 | ||

| Matrix Scientific | 029292-500mg |

2-Amino-N-phenylthiophene-3-carboxamide |

50273-33-1 | 500mg |

$289.00 | 2023-09-06 |

2-Amino-N-phenylthiophene-3-carboxamide 関連文献

-

Joice Thomas,Sampad Jana,Mahendra Sonawane,Bert Fiey,Jan Balzarini,Sandra Liekens,Wim Dehaen Org. Biomol. Chem. 2017 15 3892

50273-33-1 (2-Amino-N-phenylthiophene-3-carboxamide) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50273-33-1)2-Amino-N-phenylthiophene-3-carboxamide

清らかである:99%

はかる:1g

価格 ($):320.0